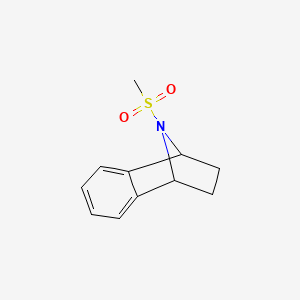

9-(Methylsulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methylsulfonylmethane (MSM) is a naturally occurring organosulfur compound utilized as a complementary and alternative medicine (CAM) under a variety of names including dimethyl sulfone, methyl sulfone, sulfonylbismethane, organic sulfur, or crystalline dimethyl sulfoxide . It has become a popular dietary supplement used for a variety of purposes, including its most common use as an anti-inflammatory agent .

Molecular Structure Analysis

MSM is a colorless solid that features the sulfonyl functional group and is the simplest of the sulfones . It’s relatively inert chemically and is able to resist decomposition at elevated temperatures .Chemical Reactions Analysis

MSM is known to undergo a variety of chemical reactions. For example, it can participate in sulfonylation reactions using potassium/sodium metabisulfite as the sulfur dioxide surrogate .Physical And Chemical Properties Analysis

MSM is a colorless solid that features the sulfonyl functional group and is the simplest of the sulfones . It’s relatively inert chemically and is able to resist decomposition at elevated temperatures .Applications De Recherche Scientifique

Fuel Cell Technology

Research into novel sulfonated polyimides, synthesized from diamines and dianhydrides, has revealed potential applications in fuel cell technology. Sulfonated polyimides exhibit good solubility and proton conductivities comparable to, or in some cases higher than, Nafion membranes, especially at 100% relative humidity. Their promising performance in terms of proton conductivity and water stability positions them as suitable materials for proton-exchange membranes in fuel cells (Guo et al., 2002).

Fluorescent Tagging and Sensing

The development of novel 9-(acylimino)- and 9-(sulfonylimino)pyronin derivatives, characterized by large Stokes shifts and high fluorophore brightness, underscores their utility in biochemical and biological applications. These compounds serve as excellent candidates for fluorescent tags and indicators, facilitating multichannel imaging and potentially acting as pH sensors due to their optical property alterations upon protonation (Horváth et al., 2015).

Geothermal Tracing

The use of polyaromatic sulfonate compounds as geothermal tracers has been validated through thermal decay kinetics studies. These compounds, suitable for reservoirs up to temperatures of 350 °C, offer a low-cost and effective method for mapping geothermal reservoirs, with successful field tests conducted in various international locations (Rose et al., 2001).

Organic Electrodes for Lithium Batteries

N-substituted naphthalene tetracarboxylic diimide ionic compounds, specifically carboxylic and sulfonic sodium salts, have demonstrated high stability and specific capacity as positive electrode materials in lithium-half cells. Their electrochemical stability, attributed to negatively charged substituent groups, highlights their potential as non-polymeric organic electrodes for lithium batteries (Lakraychi et al., 2017).

Liquid Crystal Technologies

Long-chain 1-alkyl-3-methylimidazolium salts, incorporating various anions, exhibit thermotropic phase behavior, forming lamellar structures and smectic liquid crystalline phases. The anion type significantly affects the interlayer spacing, suggesting applications in liquid crystal technologies and materials science (Bradley et al., 2002).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

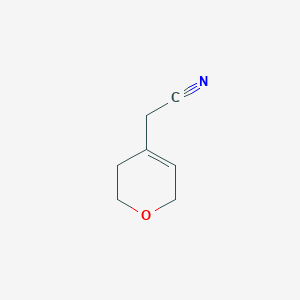

IUPAC Name |

11-methylsulfonyl-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c1-15(13,14)12-10-6-7-11(12)9-5-3-2-4-8(9)10/h2-5,10-11H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUSQUXERCWFOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C2CCC1C3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2963774.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2963786.png)

![6-(benzylamino)-1,3-dimethyl-5-(pyridin-2-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963787.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-indole-5-carboxylic acid](/img/structure/B2963789.png)

![N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2963791.png)

![2-Chloro-N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-N-(1-methylpyrazol-3-yl)acetamide](/img/structure/B2963794.png)

![N-cyclopentyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2963795.png)

![3-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2963796.png)